
Theophylline, 8-hexylthio-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-hexylthio-2-thio- is a derivative of theophylline, a well-known methylxanthine compound. This compound is characterized by the presence of a hexylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule. The molecular formula of Theophylline, 8-hexylthio-2-thio- is C13H20N4OS2, and it has a molecular weight of 312.454 . Theophylline derivatives are known for their pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-hexylthio-2-thio- typically involves the modification of the theophylline molecule through the introduction of hexylthio and thio groups. One common method involves the reaction of theophylline with hexylthiol and a suitable thionating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of Theophylline, 8-hexylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Theophylline, 8-hexylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The hexylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Theophylline, 8-hexylthio-2-thio- has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of thio and hexylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of Theophylline, 8-hexylthio-2-thio- involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and relaxation of smooth muscles. Additionally, Theophylline, 8-hexylthio-2-thio- can block adenosine receptors, which contributes to its bronchodilatory and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Theophylline: The parent compound, known for its bronchodilatory effects.
Caffeine: Another methylxanthine with similar pharmacological properties.
Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline.
Uniqueness: Theophylline, 8-hexylthio-2-thio- is unique due to the presence of the hexylthio and thio groups, which impart distinct chemical and pharmacological properties. These modifications can enhance its potency, selectivity, and therapeutic potential compared to other methylxanthines.
Propriétés
Numéro CAS |
4869-71-0 |
|---|---|
Formule moléculaire |
C13H20N4OS2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
8-hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
Clé InChI |
NKQXGATZTNBEET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


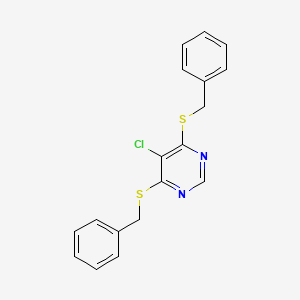
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
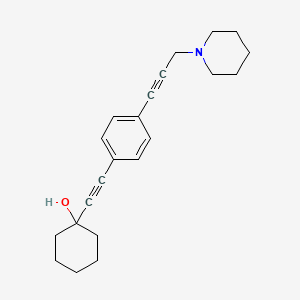
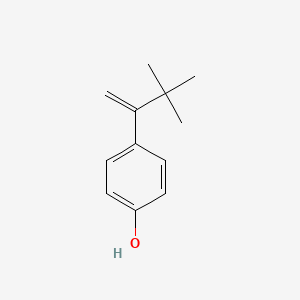
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
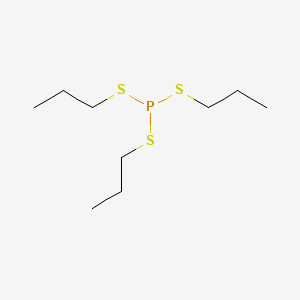
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
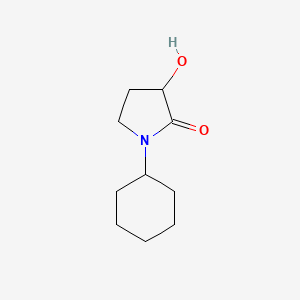
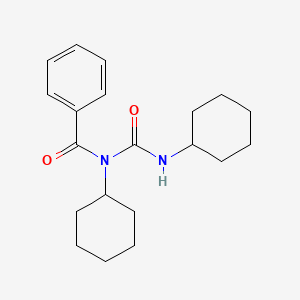
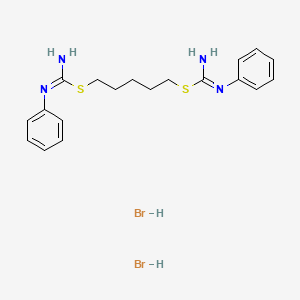
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
